molecular formula C9H17N B8639946 N,N-diethyl-2-methylbut-3-yn-2-amine

N,N-diethyl-2-methylbut-3-yn-2-amine

Cat. No. B8639946
M. Wt: 139.24 g/mol
InChI Key: QKIJCLSWZOAWBJ-UHFFFAOYSA-N
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Patent
US08003662B2

Procedure details

Prepared using methodology described by Zaragoza, F., et al. J. Med. Chem. 2004, 47, 2833. To a stirred mixture of diethylamine (10.3 mL, 99.6 mmol), 3-chloro-3-methylbut-1-yne (10.2 g, 99.6 mmol), triethylamine (16.7 mL, 119 mmol), and THF (100 mL) at 0° C. was added copper(I) chloride (0.986 g, 9.96 mmol). The resulting suspension was allowed to warm to room temperature, and stirring continued for 4 hours. The reaction mixture was partitioned between diethyl ether (250 mL) and a saturated aqueous solution of NaHCO3 (100 mL). The phases were separated, and the aqueous phase was re-extracted with diethyl ether (100 mL). The combined organic phases were dried (Na2SO4), filtered, and concentrated. The brown oil was distilled (105-110° C.) at atmospheric pressure under N2. The product was obtained as an oil (1.85 g, 9%). 1H NMR (400 MHz, CDCl3) δ 2.66 (q, J=7 Hz, 4H), 2.21 (s, 1H), 1.40 (s, 6H), 1.08 (t, J=7 Hz, 6H).
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper(I) chloride
Quantity
0.986 g
Type
catalyst
Reaction Step Two
Name
Yield
9%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].Cl[C:7]([CH3:11])([CH3:10])[C:8]#[CH:9].C(N(CC)CC)C>[Cu]Cl.C1COCC1>[CH2:1]([N:3]([CH2:4][CH3:5])[C:7]([CH3:11])([C:8]#[CH:9])[CH3:10])[CH3:2]

Inputs

Step One
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
10.2 g
Type
reactant
Smiles
ClC(C#C)(C)C
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
copper(I) chloride
Quantity
0.986 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between diethyl ether (250 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was re-extracted with diethyl ether (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The brown oil was distilled (105-110° C.) at atmospheric pressure under N2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N(C(C)(C#C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 13.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.